molecular formula C12H8ClNO2S B14607135 9H-Carbazole-9-sulfonyl chloride CAS No. 58750-82-6

9H-Carbazole-9-sulfonyl chloride

Cat. No.: B14607135
CAS No.: 58750-82-6
M. Wt: 265.72 g/mol
InChI Key: ZLQCLADNAUNDLK-UHFFFAOYSA-N
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Description

9H-Carbazole-9-sulfonyl chloride is a carbazole derivative featuring a sulfonyl chloride group (-SO₂Cl) directly attached to the nitrogen atom at position 9 of the carbazole scaffold. Carbazole-based compounds are renowned for their applications in pharmaceuticals, organic electronics, and fluorescence labeling due to their aromatic stability and versatile reactivity. The sulfonyl chloride moiety enhances electrophilicity, making this compound a critical intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized derivatives .

Properties

CAS No.

58750-82-6

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

carbazole-9-sulfonyl chloride

InChI

InChI=1S/C12H8ClNO2S/c13-17(15,16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H

InChI Key

ZLQCLADNAUNDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method is the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the nitrogen atom of the carbazole ring . The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation.

Industrial Production Methods: Industrial production of 9H-Carbazole-9-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-9-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Carbazole-9-ol: Formed by oxidation.

    Dihydrocarbazole Derivatives: Formed by reduction.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of diverse derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 9H-carbazole-9-sulfonyl chloride differ significantly from its analogs. Below is a detailed comparison with key derivatives:

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
9H-Carbazole-9-sulfonyl chloride -SO₂Cl at N9 C₁₂H₈ClNO₂S 265.72 Reactive sulfonyl chloride group on N9; used in nucleophilic substitutions.
9-Methyl-9H-carbazole-3-sulfonyl chloride -CH₃ at N9, -SO₂Cl at C3 C₁₃H₁₀ClNO₂S 279.74 Methyl group stabilizes N9; sulfonyl chloride at C3 enables regioselective modifications .
9-Ethyl-9H-carbazole-3-sulfonyl chloride -CH₂CH₃ at N9, -SO₂Cl at C3 C₁₄H₁₂ClNO₂S 293.77 Enhanced lipophilicity due to ethyl group; used in hydrophobic drug design .
9-(4-Methylphenylsulfonyl)-9H-carbazole (9-Ts-9H-carbazole) -SO₂(4-methylphenyl) at N9 C₁₉H₁₅NO₂S 337.39 Tosyl group acts as a protective group; lower reactivity than sulfonyl chloride .

Physicochemical Properties

  • Solubility : 9H-Carbazole-9-sulfonyl chloride is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Alkyl-substituted derivatives (e.g., 9-ethyl) show improved solubility in organic solvents .
  • Thermal Stability : Tosyl derivatives exhibit higher thermal stability (>200°C), whereas sulfonyl chlorides decompose at lower temperatures (~150°C) due to labile Cl⁻ .

Research Findings

  • Crystallography : Carbazole sulfonyl derivatives form hydrogen-bonded networks (e.g., N–H⋯O interactions in 9-Ts-9H-carbazole), influencing crystal packing and material properties .

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